molecular formula C17H14FN3O3S B3018978 (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone CAS No. 851807-03-9

(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone

Cat. No.: B3018978
CAS No.: 851807-03-9
M. Wt: 359.38
InChI Key: QDKGZWQNRXQCPV-UHFFFAOYSA-N
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Description

This compound belongs to the class of 4,5-dihydro-1H-imidazole derivatives, characterized by a central imidazoline ring fused with a thioether-linked 2-fluorobenzyl group and a 2-nitrophenyl ketone moiety. The structural features include:

  • 2-Fluorobenzyl thioether: The fluorine atom at the ortho position enhances electronegativity and may influence lipophilicity and metabolic stability.
  • 2-Nitrophenyl methanone: The nitro group (-NO₂) is a strong electron-withdrawing substituent, affecting electronic distribution and reactivity.

Properties

IUPAC Name

[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S/c18-14-7-3-1-5-12(14)11-25-17-19-9-10-20(17)16(22)13-6-2-4-8-15(13)21(23)24/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKGZWQNRXQCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone is a synthetic organic molecule featuring a complex structure that incorporates an imidazole ring, a thiophenic moiety, and a nitrophenyl group. This unique combination of functional groups suggests potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C13H12FN2OSC_{13}H_{12}FN_2OS, with a molecular weight of approximately 250.31 g/mol. The presence of the fluorobenzyl group enhances lipophilicity, which can influence the pharmacokinetic properties of the compound. The imidazole ring is known for its role in various biological activities, including antimicrobial and anticancer effects.

The biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes or receptors. The fluorobenzyl and imidazole groups are likely to modulate the activity of these targets, while the thioether linkage may enhance binding affinity and specificity. Understanding these interactions is crucial for elucidating the compound's pharmacological profile.

Biological Activity Predictions

Computational tools such as PASS (Prediction of Activity Spectra for Substances) can be utilized to predict potential therapeutic effects based on the structure-activity relationship (SAR) of similar compounds. This approach allows researchers to hypothesize the biological activities that may be exhibited by this compound.

Summary of Biological Activities

Compounds with structural similarities to this compound have shown various biological activities:

Compound NameStructural FeaturesNotable Activities
2-MethylimidazoleImidazole ringAntimicrobial
Thiophene derivativesThiophene ringAnticancer
Benzothiazole derivativesThiazole ringAntiviral

The unique combination of a fluorobenzyl substituent with an imidazole-thiophene framework in this compound may enhance its biological activity compared to other similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological potential of imidazole derivatives, particularly focusing on their antibacterial and anticancer properties. For instance, research has indicated that imidazole derivatives can exhibit significant activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Additionally, other studies have highlighted the anticancer properties of thiophene-containing compounds, suggesting that this compound may also possess similar effects .

In a comparative study involving various nitroimidazole hybrids, it was found that certain derivatives demonstrated potent trichomonacidal and antichagasic activities at low concentrations . This suggests that modifications to the imidazole structure can significantly enhance biological efficacy.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Key structural analogs and their substituent-driven differences are summarized below:

Compound Name Substituents Key Structural Features Impact on Properties
Target Compound 2-fluorobenzyl (thioether), 2-nitrophenyl (ketone) High electronegativity (F, NO₂), planar aromatic systems Enhanced solubility in polar solvents; potential for nitro group-mediated redox activity
[2-(Benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl][2-(trifluoromethyl)phenyl]methanone Benzyl (thioether), 2-trifluoromethylphenyl (ketone) CF₃ group (strongly electron-withdrawing) Increased lipophilicity; possible resistance to oxidative degradation
2-(4-Chlorophenyl)-1,4,5-triphenyl-1H-imidazole Chlorophenyl, multiple phenyl groups Bulky substituents, halogen (Cl) Steric hindrance may reduce binding affinity; Cl enhances halogen bonding
1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole Mixed halogenated aryl groups Dual halogen (Cl, F) effects Synergistic electronic effects; improved metabolic stability

Key Observations :

  • The nitro group in the target compound may confer stronger electrophilic character compared to trifluoromethyl or halogen substituents, influencing reactivity in nucleophilic environments .
  • Fluorine at the benzyl position (target compound) likely reduces metabolic oxidation compared to non-fluorinated thioethers .

Physicochemical Properties

Data from analogous compounds highlight trends in molecular weight, melting point, and solubility:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound* C₁₇H₁₃FN₃O₃S 373.37 ~110-125 (estimated) Nitro group may lower MP vs. CF₃ analogs
[2-(Trifluoromethyl)phenyl]methanone analog C₁₈H₁₄F₃N₂OS 382.38 130-135 Higher MP due to CF₃ rigidity
2-(N-substituted)-1-(2,4,5-triphenyl-1H-imidazol-1-yl)ethanone C₂₉H₂₂N₄O₃ 474.51 110-115 Nitro-substituted analogs show moderate yields (25%)

*Estimated based on structural similarity to compounds in .

Analysis :

  • Thioether linkages generally enhance solubility in organic solvents, while nitro groups may improve water solubility via polar interactions .

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